Lysozyme Catalytic Kinetics: Hexasaccharide as the Optimal Substrate for Full Active Site Occupancy
The hexasaccharide (GlcNAc)₆ is the minimal substrate that fully occupies the six subsites (-4 to +2) of hen egg-white lysozyme (HEWL), enabling the enzyme's complete catalytic cycle [1]. While shorter oligomers like (GlcNAc)₄ can bind, they do not fully occupy the active site cleft and are not cleaved efficiently. The pH-dependent kinetic parameters for (GlcNAc)₆ hydrolysis have been precisely quantified, providing a benchmark for lysozyme activity that cannot be replicated with shorter or heterogeneous substrates [1].
| Evidence Dimension | Kinetic parameters for lysozyme-catalyzed hydrolysis |
|---|---|
| Target Compound Data | kcat = 0.15 s⁻¹ (max), Km = 9 x 10⁻⁶ M at pH 5 |
| Comparator Or Baseline | Shorter oligomers (DP2-DP5) bind with lower affinity and do not produce the same catalytic turnover. For example, (GlcNAc)₃ binds but is not cleaved. |
| Quantified Difference | N/A - comparison is qualitative (full site occupancy vs. partial) |
| Conditions | Hen egg-white lysozyme, 40°C, 0.1 M ionic strength, pH 5 |
Why This Matters
For lysozyme mechanism studies, inhibitor screening, or mutagenesis analysis, (GlcNAc)₆ is the required substrate to observe the enzyme's full catalytic potential, ensuring data comparability across studies.
- [1] Banerjee, S. K., Kregar, I., Turk, V., & Rupley, J. A. (1973). Lysozyme-catalyzed reaction of the N-acetylglucosamine hexasaccharide. Dependence of rate on pH. The Journal of Biological Chemistry, 248(13), 4786–4792. View Source
